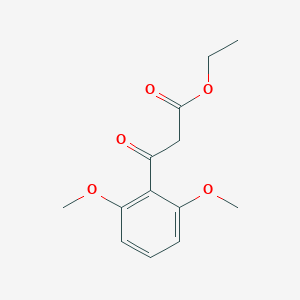

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-18-12(15)8-9(14)13-10(16-2)6-5-7-11(13)17-3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLFOVUCDCNWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610431 | |

| Record name | Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125732-13-0 | |

| Record name | Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

Introduction

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester of significant interest in the field of organic synthesis and medicinal chemistry.[1] Its structural motif, featuring a sterically hindered dimethoxyphenyl group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and complex molecular architectures. These derivatives are being explored for their potential as therapeutic agents in drug discovery programs.[2][3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, with a focus on the underlying chemical principles and practical laboratory techniques.

The primary synthetic route to this compound is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[4][5] This guide will delve into the mechanistic details of this reaction and provide a robust, validated protocol for its execution. Furthermore, we will discuss the critical aspects of purification and the analytical techniques required to unequivocally confirm the identity and purity of the final product.

Synthesis via Crossed Claisen Condensation

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation.[6] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this specific case, 2,6-dimethoxyacetophenone serves as the ketone component and diethyl carbonate acts as the ester, which cannot enolize, thus preventing self-condensation and leading to a single desired product.[6]

Reaction Mechanism

The mechanism of the Claisen condensation is a well-established process in organic chemistry.[7][8] It commences with the deprotonation of the α-carbon of the ketone by a strong base, typically sodium hydride, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester.[5] An acidic workup is then necessary to neutralize the reaction mixture and protonate the enolate of the product.[4]

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials:

-

2,6-Dimethoxyacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Toluene

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous toluene to the flask.

-

Addition of Reactants: In a separate flask, dissolve 2,6-dimethoxyacetophenone (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C. After the addition is complete, add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with slow addition of ethanol. Carefully pour the mixture into ice-cold 1 M hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, is effective in separating the desired product from any unreacted starting materials and byproducts. The fractions containing the pure product, as identified by TLC, are then combined and concentrated to yield the purified this compound.

Characterization

The structural confirmation and purity assessment of the synthesized compound are performed using a combination of spectroscopic techniques.[1]

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (t, 3H, -OCH₂CH₃), 3.85 (s, 6H, 2 x -OCH₃), 3.95 (s, 2H, -COCH₂CO-), 4.20 (q, 2H, -OCH₂CH₃), 6.60 (d, 2H, Ar-H), 7.30 (t, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.1, 46.5, 56.0, 61.5, 104.0, 118.0, 131.0, 157.5, 168.0, 192.0 |

| IR (KBr, cm⁻¹) | 1745 (C=O, ester), 1710 (C=O, ketone), 1600 (C=C, aromatic), 1250 (C-O, ether) |

| Mass Spectrometry (ESI-MS) | m/z 253.10 [M+H]⁺, 275.08 [M+Na]⁺ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

Experimental Workflow for Characterization

Caption: Workflow for the Characterization of the Synthesized Compound.

Applications in Drug Development

β-keto esters are versatile intermediates in the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents.[2] this compound, with its specific substitution pattern, can be utilized in the synthesis of novel compounds with potential applications in areas such as oncology and inflammatory diseases.[9][10] The 2,6-dimethoxy substitution can influence the conformational preferences of the molecule, which in turn can affect its binding affinity to biological targets.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably produce and validate this important chemical intermediate. The foundational understanding of the Claisen condensation, coupled with meticulous purification and comprehensive characterization, ensures the high quality of the final compound, making it suitable for subsequent applications in drug discovery and development.

References

-

Wikipedia. Claisen condensation. Available from: [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

GeeksforGeeks. Claisen Condensation Mechanism. Available from: [Link]

-

BYJU'S. Claisen Condensation Mechanism. Available from: [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]

-

ResearchGate. Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

-

Matrix Fine Chemicals. ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. Available from: [Link]

-

ResearchGate. Synthesis of β-keto esters by cross-Claisen condensation | Download Table. Available from: [Link]

-

Pharmaffiliates. CAS No : 4687-37-0 | Product Name : Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. Available from: [Link]

-

Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. Available from: [Link]

-

Chemistry LibreTexts. 19.15: A Claisen Condensation Forms a β-Keto Ester. Available from: [Link]

-

PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Available from: [Link]

-

SpectraBase. Ethyl 3-methoxy-3-phenyl-propanoate - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Available from: [Link]

-

Organic Syntheses. ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Available from: [Link]

-

The Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

MDPI. Drugs Drug Candidates, Volume 3, Issue 1 (March 2024) – 17 articles. Available from: [Link]

-

PubMed. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Available from: [Link]

-

ResearchGate. Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate: Structure, Properties, and Synthetic Utility

Introduction

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester derivative of significant interest in the field of organic synthesis.[1] Characterized by a sterically hindered 2,6-dimethoxy-substituted phenyl ring linked to an ethyl propanoate backbone, this compound serves as a versatile intermediate for the construction of more complex molecular architectures.[1] Its unique structural features, particularly the electronic and steric influence of the ortho-methoxy groups, govern its reactivity and make it a valuable precursor in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on the practical insights relevant to laboratory and industrial research.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. These are crucial for accurate documentation, database retrieval, and regulatory compliance.

Nomenclature and Identifiers

-

IUPAC Name: this compound[1][]

-

Molecular Formula: C₁₃H₁₆O₅[1][]

-

Molecular Weight: 252.26 g/mol [1][]

-

InChI Key: BRLFOVUCDCNWOK-UHFFFAOYSA-N[1][]

-

SMILES: CCOC(=O)CC(=O)C1=C(C=CC=C1OC)OC[]

Chemical Structure Visualization

The spatial arrangement of atoms and functional groups in this compound is depicted below. The β-keto ester functionality and the ortho-substituted aromatic ring are key features dictating its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, purification, and quality control of the compound.

| Property | Value | Source |

| Molecular Weight | 252.26 g/mol | [1][] |

| Molecular Formula | C₁₃H₁₆O₅ | [1][] |

| ¹H NMR (DMSO-d₆) | δ 1.14 (t, -OCH₂CH₃), 3.75 (s, 2 × -OCH₃ and -CH₂-), 6.70–7.35 (aromatic protons) | [1] |

| ¹³C NMR | δ 195.95 (keto carbonyl), 166.82 (ester carbonyl), 156.98 (methoxy-substituted carbons) | [1] |

| IR (KBr) | 1743.65 cm⁻¹ (ester C=O), 1705.07 cm⁻¹ (keto C=O) | [1] |

Synthesis and Mechanistic Considerations

This compound is typically synthesized via a Claisen condensation or related acylation reactions.[1] A robust synthesis strategy involves the preparation of the key intermediate, 2,6-dimethoxybenzoyl chloride, followed by its reaction with an appropriate ethyl ester enolate.

Workflow for Synthesis

The overall synthetic pathway can be visualized as a two-step process, beginning with the readily available 2,6-dimethoxybenzoic acid.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 2,6-Dimethoxybenzoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a critical activation step. Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Toluene is used as an inert solvent.

Step-by-Step Procedure:

-

Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene.[4][5]

-

While stirring at ambient temperature, add thionyl chloride (1.2 eq) dropwise over a period of 30-45 minutes.[4][6]

-

Continue to stir the reaction mixture at room temperature for 2-4 hours.[4][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride by evaporation under reduced pressure.[4][5][6]

-

Wash the resulting crude solid with cold petroleum ether and filter to yield the 2,6-dimethoxybenzoyl chloride product.[4][5][6] A large-scale version of this procedure has been reported to provide a high yield.[6]

Experimental Protocol: Synthesis of this compound

Rationale: This step involves a Claisen-type condensation. A strong, non-nucleophilic base is required to deprotonate ethyl acetate, forming the nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the previously synthesized 2,6-dimethoxybenzoyl chloride.

Step-by-Step Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of ethyl acetate (2.0-3.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq), to the solution to generate the ethyl acetate enolate.

-

In a separate flask, dissolve the 2,6-dimethoxybenzoyl chloride (1.0 eq) in anhydrous THF.

-

Add the solution of 2,6-dimethoxybenzoyl chloride dropwise to the enolate solution at -78 °C. The steric hindrance from the ortho-methoxy groups may necessitate a longer reaction time or slight warming to proceed efficiently.[4]

-

Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is centered around its β-keto ester moiety and the electron-rich aromatic ring.

Key Chemical Reactions

-

Oxidation: The compound can be oxidized, potentially leading to the formation of corresponding carboxylic acids or ketones under appropriate conditions.[1]

-

Reduction: The keto group is susceptible to reduction by various agents (e.g., NaBH₄) to yield the corresponding alcohol.[1]

-

Electrophilic Aromatic Substitution: The 2,6-dimethoxyphenyl ring is activated towards electrophilic substitution reactions like nitration or halogenation, although the steric hindrance from the methoxy groups will influence the regioselectivity.[1]

-

Heterocycle Formation: The most significant application of this compound is its use as a building block for heterocyclic synthesis. The 1,3-dicarbonyl system is ideal for condensation reactions with various nucleophiles (e.g., hydrazines, ureas, amidines) to form diverse ring systems.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of various organic compounds.[1] Its ability to undergo multiple chemical transformations makes it a valuable tool for constructing complex molecules.[1] In medicinal chemistry, it is particularly useful for synthesizing quinolinone and pyrazolopyrimidinone derivatives.[1] These scaffolds are present in numerous biologically active compounds and are of high interest in drug discovery programs. For instance, related structures are found in potent and selective inhibitors of receptor tyrosine kinases, which are important targets in oncology.[7][8]

Conclusion

This compound is a synthetically valuable β-keto ester. Its preparation from readily available starting materials is straightforward, and its structural features, dominated by the sterically hindered and electronically rich dimethoxyphenyl group, offer unique reactivity. For researchers in organic synthesis and drug development, this compound represents a key intermediate for accessing complex heterocyclic systems, underscoring its importance in the ongoing quest for novel therapeutic agents.

References

-

This compound | 125732-13-0 | Benchchem.

-

CAS 125732-13-0 this compound - BOC Sciences.

-

A Comparative Guide to 2,6-Dimethoxybenzoyl Chloride and 3,5-Dimethoxybenzoyl Chloride in Synthesis - Benchchem.

-

Synthesis of 2,6-dimethoxybenzoyl chloride - PrepChem.com.

-

A Comparative Guide to the Synthetic Utility of 2,6-Dimethoxybenzoyl Chloride - Benchchem.

-

This compound - ChemicalBook.

-

Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor - PubMed.

-

Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor - ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 3. This compound CAS#: 125732-13-0 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

Foreword: In the realm of synthetic organic chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester, a class of compounds renowned for its synthetic versatility and presence in various pharmacologically active molecules. The unique substitution pattern of the 2,6-dimethoxy phenyl group introduces specific electronic and steric effects that modulate its reactivity and spectroscopic properties. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular architecture of this compound. Our approach transcends simple data reporting; we aim to provide a field-proven perspective on why the spectra appear as they do and how to reliably obtain and interpret this critical information.

Molecular Architecture and Inherent Dynamics: The Keto-Enol Tautomerism

At its core, this compound (Molecular Formula: C₁₃H₁₆O₅, Molecular Weight: 252.26 g/mol ) is not a single static entity in solution but exists as a dynamic equilibrium between its keto and enol tautomers.[1] This equilibrium is fundamental to its reactivity and has a profound impact on its spectroscopic signature, particularly in NMR. The stability of the enol form is often enhanced by intramolecular hydrogen bonding, creating a six-membered ring.

Figure 1: The equilibrium between the keto and enol forms of a β-keto ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Skeleton

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. For a molecule with multiple distinct electronic environments like this one, high-field NMR is indispensable for achieving the necessary signal dispersion.

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum allows for the identification and quantification of the different types of hydrogen atoms in the molecule. The data presented here is based on typical values and reported data for this compound, usually acquired in a deuterated solvent like DMSO-d₆ or CDCl₃.[1]

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift & Multiplicity |

| 7.35 - 6.70 | Multiplet | 3H | Ar-H | The aromatic protons on the 2,6-dimethoxyphenyl ring. The para-proton (around 7.3 ppm) appears as a triplet, and the two equivalent meta-protons (around 6.7 ppm) as a doublet. |

| 4.15 | Quartet (q) | 2H | -OCH₂ CH₃ | These protons are adjacent to an oxygen atom and coupled to the three protons of the methyl group, resulting in a quartet. |

| 3.75 | Singlet (s) | 2H | -COCH₂ CO- | These are the active methylene protons. Their appearance as a singlet suggests they are in a chemically equivalent environment, often due to rapid tautomerization. |

| 3.75 | Singlet (s) | 6H | -OCH₃ | The two methoxy groups are chemically equivalent due to symmetry, and their protons are not coupled to other protons, resulting in a sharp singlet integrating to 6H.[1] |

| 1.14 | Triplet (t) | 3H | -OCH₂CH₃ | These methyl protons are coupled to the two protons of the adjacent methylene group, resulting in a triplet.[1] |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides crucial information about the functional groups present.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| 195.95 | C =O (keto) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield.[1] |

| 166.82 | C =O (ester) | Ester carbonyl carbons are also downfield but typically appear slightly upfield compared to ketone carbonyls.[1] |

| 156.98 | Ar-C (ipso, attached to -OCH₃) | The two ipso-carbons attached to the electron-donating methoxy groups are equivalent and appear downfield in the aromatic region.[1] |

| ~131.0 | Ar-C (para) | The para-carbon of the aromatic ring. Its chemical shift is influenced by the electronic effects of the substituents.[2] |

| ~114.0 | Ar-C (ipso, attached to -CO) | The ipso-carbon attached to the carbonyl group is shielded relative to the other substituted aromatic carbons. |

| ~104.0 | Ar-C (meta) | The two equivalent meta-carbons are shielded by the ortho-methoxy groups and appear upfield in the aromatic region.[2] |

| ~61.0 | -OCH₂ CH₃ | The carbon of the ethyl group directly attached to the electron-withdrawing oxygen atom is deshielded.[2] |

| ~56.0 | -OCH₃ | The carbons of the two equivalent methoxy groups.[2] |

| ~50.0 | -COCH₂ CO- | The active methylene carbon, situated between two electron-withdrawing carbonyl groups. |

| 14.3 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group is a typical aliphatic carbon and appears far upfield.[2] |

Trustworthiness: A Self-Validating Protocol for NMR Acquisition

A robust and reproducible NMR spectrum is the result of a meticulous experimental procedure.

-

Sample Purity: Begin with a sample confirmed to be of high purity by a preliminary technique like TLC or LC-MS. Impurities will introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

Concentration: Prepare a solution of approximately 5-15 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time on modern spectrometers.

-

Instrument Calibration: Ensure the NMR spectrometer is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks and optimal resolution.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

For the ¹³C spectrum, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

-

Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Figure 2: A logical workflow for ensuring the acquisition of high-quality, trustworthy NMR data.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups, which act as "fingerprints" for the molecule. The key absorptions are found in the carbonyl region.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmed |

| 1743.65 | Strong | C=O Stretch | Ester Carbonyl[1] |

| 1705.07 | Strong | C=O Stretch | Ketone Carbonyl[1] |

| ~1590 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1100 | Strong | Symmetric C-O-C Stretch | Ester |

The presence of two distinct and strong peaks in the carbonyl region (1700-1750 cm⁻¹) is the most compelling evidence from the IR spectrum, unequivocally confirming the presence of both the keto and ester functionalities.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the confident determination of its elemental formula.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data (ESI+)

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆O₅ |

| Ionization Mode | Electrospray (ESI+) |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 253.10705 |

| Found m/z | Typically within 5 ppm of calculated |

Experimental Rationale: Electrospray ionization (ESI) is a "soft" ionization technique that typically keeps the molecule intact, primarily forming the protonated molecular ion [M+H]⁺. This avoids fragmentation, making it straightforward to identify the molecular weight. The high resolution of the mass analyzer (such as a Time-of-Flight or Orbitrap) allows for the differentiation of compounds with the same nominal mass but different elemental compositions, providing a powerful layer of structural confirmation.

Conclusion: A Unified Spectroscopic Identity

The combined application of NMR, IR, and MS provides a cohesive and unambiguous structural verification of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and reveal the symmetry of the substituted phenyl ring. IR spectroscopy offers rapid confirmation of the critical keto and ester functional groups. Finally, HRMS provides an exact mass measurement, validating the elemental formula. This multi-technique approach represents a robust, self-validating system for structural elucidation, ensuring the identity and purity of this valuable synthetic intermediate for any research or development application.

References

-

Ahmad, I., et al. (2015). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Journal of the Chemical Society of Pakistan. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2759696, Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. (Accessed: January 14, 2026). Available from: [Link] (Note: This reference is for a related isomer and is used for general comparison of β-keto ester properties).

Sources

An In-Depth Technical Guide to Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: Unveiling a Key Synthetic Building Block

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, a sophisticated β-keto ester, stands as a pivotal intermediate in the landscape of synthetic organic and medicinal chemistry. Its unique structural architecture, featuring a sterically hindered dimethoxyphenyl moiety coupled with the reactive 1,3-dicarbonyl system, offers a versatile platform for the construction of complex molecular frameworks. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical applications in the synthesis of pharmacologically relevant heterocyclic scaffolds. For researchers and professionals in drug development, a thorough understanding of this reagent's properties and potential is invaluable.

CAS Number: 125732-13-0 IUPAC Name: this compound

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is foundational to its application in research and development. The data presented herein are critical for reaction monitoring, quality control, and structural elucidation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₅ | |

| Molecular Weight | 252.26 g/mol | |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | General knowledge of similar β-keto esters |

| Boiling Point | >268 °C at 760 mmHg (for a similar compound) | [1] |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone) | General knowledge |

Spectroscopic analysis provides the definitive fingerprint of a molecule. The key characteristic spectral features of this compound are detailed below.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), a singlet for the methylene protons, a singlet for the two methoxy groups, and multiplets for the aromatic protons. |

| ¹³C NMR | Resonances for the ester and keto carbonyls, carbons of the aromatic ring (including the methoxy-substituted carbons), and the carbons of the ethyl group and the methylene bridge. |

| IR Spectroscopy | Strong absorption bands characteristic of the ester carbonyl (C=O) and the ketone carbonyl (C=O) groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of β-keto esters.[2][3] |

Synthesis and Mechanistic Insights: The Claisen Condensation

The primary and most efficient route to this compound is the Claisen condensation, a cornerstone of carbon-carbon bond formation in organic synthesis.[4] This reaction involves the base-mediated condensation of an ester with a ketone. In this specific synthesis, 2',6'-dimethoxyacetophenone serves as the ketone component, and diethyl carbonate acts as the ester.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related β-keto esters.[5]

Materials:

-

2',6'-Dimethoxyacetophenone

-

Diethyl carbonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous toluene

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.

-

Addition of Reactants: A solution of 2',6'-dimethoxyacetophenone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at room temperature.

-

Reaction Progression: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath and quenched by the slow addition of 1M HCl to neutralize the excess base.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The Claisen condensation proceeds through a series of well-defined steps:

-

Enolate Formation: The strong base (in this case, sodium hydride) abstracts an acidic α-proton from 2',6'-dimethoxyacetophenone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group to form the β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester has an acidic methylene proton which is readily deprotonated by the ethoxide ion. This irreversible deprotonation drives the equilibrium towards the product.

-

Protonation: An acidic workup in the final step protonates the enolate to yield the final product.

Caption: Mechanism of the Claisen condensation for β-keto ester synthesis.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a precursor for the synthesis of a diverse array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[6][7] The 1,3-dicarbonyl moiety is particularly amenable to cyclization reactions with various dinucleophiles.

Synthesis of Quinolino- and Pyrano-fused Heterocycles

One of the most significant applications of this β-keto ester is in the synthesis of quinolinone and pyrano[3,2-c]quinoline derivatives.[8] These scaffolds are present in numerous biologically active molecules with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[9]

The general synthetic strategy involves the condensation of this compound with an appropriately substituted aminobenzene or a hydroxycoumarin derivative. The reaction typically proceeds via a tandem Michael addition-intramolecular cyclization-dehydration sequence.

Caption: Synthetic pathway from the β-keto ester to bioactive heterocycles.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its synthesis via the Claisen condensation is a robust and well-understood process. The true power of this molecule is realized in its ability to serve as a precursor to a wide range of pharmacologically relevant heterocyclic compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, equipping researchers with the foundational knowledge to effectively utilize this important chemical entity in their research endeavors.

References

-

Redox. (2018, September 11). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]

-

SharkNinja Operating LLC. (2022, August 18). Safety Data Sheet. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)PROPIONATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

- Mazimba, O. (2015). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science, 27(1), 42-48.

-

National Center for Biotechnology Information. (n.d.). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved from [Link]

-

Scientific Electronic Library Online. (2024, November 13). Article. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Al-Ostath, A. I., et al. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Applied Organometallic Chemistry, 37(1), e6939.

- Reddy, G. C., Prakash, S. S., & Diwakar, L. (2015). Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities.

-

iChemical. (n.d.). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, CAS No. 2881-83-6. Retrieved from [Link]

- Zaky, H., et al. (2013). Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethy1-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid. European Journal of Chemistry, 4(4), 434-440.

-

ScienceDirect. (2014, June 28). Antimicrobial activities of heterocycles derived from thienylchalcones. Retrieved from [Link]

- Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299.

-

National Center for Biotechnology Information. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

MDPI. (2023, November 2). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved from [Link]

-

Semantic Scholar. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis of novel 3-arylcyclopenta[c]quinolines via acid-induced domino cyclization of 2-arylamino-2-methylthioethenyl 2-arylcyclopropyl ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-oxo-2-methoxyiminobutyrate. Retrieved from [Link]

-

Arkat USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

Sources

- 1. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | 27834-99-7 [sigmaaldrich.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethy1-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid | European Journal of Chemistry [eurjchem.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. redox.com [redox.com]

- 11. images.thdstatic.com [images.thdstatic.com]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Substituted β-Keto Esters

Abstract

Substituted β-keto esters are cornerstone intermediates in organic synthesis, prized for their versatile reactivity that enables the construction of complex molecular architectures. Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores the critical need for efficient and selective synthetic methodologies. This technical guide provides a comprehensive overview of the core strategies for synthesizing substituted β-keto esters, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical methods such as the Claisen condensation and explore modern catalytic and asymmetric approaches that offer enhanced control and efficiency. Each section is designed to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, empowering the reader to adapt and innovate in their synthetic endeavors.

The Strategic Importance of β-Keto Esters in Modern Synthesis

The β-keto ester moiety is a privileged structural motif in organic chemistry.[1] Its unique arrangement of a ketone and an ester group separated by a methylene unit results in a highly acidic α-proton, making it a versatile nucleophile for a wide array of carbon-carbon bond-forming reactions.[1] This inherent reactivity has been harnessed in the synthesis of a vast number of biologically active molecules and complex natural products.[2][3][4] Furthermore, the functional groups within the β-keto ester can be readily transformed into other valuable functionalities through reactions like hydrolysis, reduction, and decarboxylation, further expanding their synthetic utility.[1][5]

Foundational Synthetic Strategies: The Claisen Condensation

The Claisen condensation is a fundamental and time-honored method for the formation of β-keto esters.[6][7][8] This base-catalyzed reaction involves the coupling of two ester molecules, or one ester with another carbonyl compound, to forge a new carbon-carbon bond.[9][10]

The Core Mechanism: A Step-by-Step Analysis

The efficacy of the Claisen condensation hinges on a sequence of well-defined mechanistic steps, the understanding of which is paramount for optimizing reaction conditions and predicting outcomes.[6][7]

-

Enolate Formation: The reaction is initiated by a strong base, typically a sodium alkoxide, which abstracts an acidic α-proton from an enolizable ester to generate a resonance-stabilized enolate ion.[6][7][9] For the reaction to proceed, the ester must possess at least two α-hydrogens.[6]

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. This results in the formation of a tetrahedral intermediate.[6][7]

-

Alkoxide Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to yield the β-keto ester product.[6][7]

-

Deprotonation (The Driving Force): The resulting β-keto ester has a highly acidic proton situated between the two carbonyl groups. The alkoxide base, regenerated in the previous step, rapidly and irreversibly deprotonates the β-keto ester. This acid-base reaction is the thermodynamic driving force of the entire condensation, shifting the equilibrium towards the product.[6]

-

Protonation: A final acidic workup is required to neutralize the enolate and afford the final β-keto ester.[6][7]

Sources

- 1. fiveable.me [fiveable.me]

- 2. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aklectures.com [aklectures.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. Claisen condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate: Synthesis, Properties, and Applications

Introduction: The Significance of β-Keto Esters in Modern Synthesis

In the landscape of organic synthesis, β-keto esters are indispensable building blocks. Their unique structural motif, characterized by a ketone and an ester functionality separated by a methylene group, imparts a versatile reactivity profile that is highly valued in the construction of complex molecular architectures.[1][2] These compounds serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[3][4] Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate (CAS No. 125732-13-0) is a prime example of this class of compounds, with its substituted aromatic ring making it a valuable precursor in medicinal chemistry and drug discovery.[5] This guide provides an in-depth technical overview of its synthesis, chemical properties, and applications for researchers, scientists, and professionals in drug development.

The Genesis of a Versatile Intermediate: A History Rooted in Classic Organic Reactions

While the specific, seminal discovery of this compound is not prominently documented as a standalone event, its existence is a direct consequence of the development of fundamental carbon-carbon bond-forming reactions. The history of this compound is intrinsically linked to the broader history of the synthesis of β-keto esters, a field largely pioneered by the discovery of the Claisen condensation in 1887 by Rainer Ludwig Claisen.[6] This reaction, which involves the condensation of two ester molecules in the presence of a strong base, remains a cornerstone of synthetic organic chemistry for the creation of β-keto esters.[6][7][8]

The evolution of synthetic methodologies, including variations of the Claisen condensation and other novel approaches, has enabled the efficient production of a diverse range of β-keto esters, including those with complex substitution patterns like this compound.[1][9] The availability of such tailored building blocks is a testament to the ongoing innovation in synthetic organic chemistry.

Synthesis and Mechanistic Insights: The Claisen Condensation in Focus

The primary and most efficient method for the synthesis of this compound is the mixed Claisen condensation.[6][10] This reaction involves the condensation of an enolizable ester with a non-enolizable ester in the presence of a strong base.[6] In this specific case, the synthesis would typically involve the reaction of an acetate ester (as the enolizable component) with a 2,6-dimethoxybenzoate ester (as the non-enolizable component).

Experimental Protocol: A Validated Approach to Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of this compound via a mixed Claisen condensation.

Materials:

-

Methyl 2,6-dimethoxybenzoate

-

Ethyl acetate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Preparation of the Base: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, sodium metal can be carefully added to absolute ethanol to generate sodium ethoxide in situ.

-

Reaction Setup: To the cooled solution of sodium ethoxide, add a solution of ethyl acetate in an anhydrous solvent like diethyl ether or THF dropwise, while maintaining a low temperature (e.g., 0 °C).

-

Addition of the Non-Enolizable Ester: Once the addition of ethyl acetate is complete, add a solution of methyl 2,6-dimethoxybenzoate in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the esters and the quenching of the strong base, which would otherwise lead to reduced yields.[10]

-

Choice of Base: Sodium ethoxide is a common choice as it is a strong, non-nucleophilic base that can efficiently deprotonate the α-carbon of the enolizable ester without interfering with the ester functionalities through transesterification.[6]

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive enolate intermediate with atmospheric oxygen and moisture.

-

Acidic Workup: The final product, a β-keto ester, is acidic and will be deprotonated by the strong base used in the reaction. The acidic workup is necessary to protonate the enolate of the product and isolate the neutral compound.[7]

Reaction Mechanism Diagram

Caption: The four-step mechanism of the Claisen condensation for the synthesis of the target compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 125732-13-0 | [5][] |

| Molecular Formula | C₁₃H₁₆O₅ | [5][] |

| Molecular Weight | 252.26 g/mol | [5][] |

| Appearance | Data not available, likely a liquid or low-melting solid | |

| IR (KBr, cm⁻¹) | 1743.65 (ester C=O), 1705.07 (keto C=O) | [5] |

| ¹H NMR (DMSO-d₆, δ) | 1.14 (t, -OCH₂CH₃), 3.75 (s, 2 × -OCH₃ and -CH₂-), 6.70–7.35 (aromatic protons) | [5] |

| ¹³C NMR (δ) | 195.95 (keto carbonyl), 166.82 (ester carbonyl), 156.98 (methoxy-substituted carbons) | [5] |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex organic molecules, particularly in the realm of drug discovery.[5] Its utility stems from the presence of multiple reactive sites that allow for a variety of chemical transformations.

-

Synthesis of Heterocycles: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many pharmaceutical agents.[3][10][12]

-

Further Functionalization: The active methylene group can be readily alkylated or acylated, allowing for the introduction of diverse substituents and the construction of complex carbon skeletons.[2] The keto group can be reduced to an alcohol, and the aromatic ring can undergo electrophilic substitution reactions, further expanding its synthetic utility.[5]

-

Precursor to Bioactive Molecules: The 2,6-dimethoxyphenyl group is a feature found in a number of biologically active compounds, including some with potential as inhibitors of receptor tyrosine kinases.[13][14] The title compound can serve as a starting material for the synthesis of analogs of such molecules.

Illustrative Synthetic Pathway

Caption: A generalized workflow illustrating the use of the title compound in the synthesis of bioactive molecules.

Conclusion

This compound, a representative β-keto ester, exemplifies the power and versatility of classic organic reactions in providing the building blocks for modern chemical synthesis. While its own discovery may not be a landmark event, its synthesis is a direct application of the well-established Claisen condensation, a testament to the enduring legacy of fundamental organic chemistry. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of such intermediates is paramount for the rational design and efficient production of novel therapeutic agents. The continued exploration of the synthetic utility of this compound and related compounds will undoubtedly contribute to advancements in medicinal chemistry and beyond.

References

- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057. DOI: 10.1055/s-0029-1217135.

- The Claisen Condensation. (n.d.). Retrieved from a general organic chemistry resource.

- Organic Syntheses Procedure: ethyl 3,3-diethoxypropano

- Ethyl 3-(2,6-dimethoxyphenyl)

- US Patent 6,642,035 B2. (n.d.).

- Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. (2025).

- Application Notes and Protocols for the Claisen Condensation of Ethyl 3-Oxobutano

- Claisen condens

- Ethyl 3-(3-methoxyphenyl)

- CAS 125732-13-0 ETHYL 3-(2,6-DIMETHOXYPHENYL)

- The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.

- Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.

- Application of Ethyl 3-oxo-2-phenylbutanoate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. (n.d.). Benchchem.

- Mastering β-keto esters. (2025).

- Synthesis of β-ketoesters from renewable resources and Meldrum's acid. (n.d.). RSC Publishing.

- Ethyl 3-(3-methoxyphenyl)

- Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. (2011). European Journal of Chemistry.

- Ethyl 3-(3,5-dimethoxyphenyl)

- ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. (n.d.).

- ethyl 3-(2,6-difluorophenyl)

- Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066-7083.

- Ethyl 3,3-dimethoxypropano

- ethyl 3-(2-(2-(dipropylamino)ethyl)-6-nitrophenyl)

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)

- Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. (2025).

- Ethyl 3-(4-hydroxy-3-methoxyphenyl)

- Ethyl 3-[2-[2-(dipropylamino)

Sources

- 1. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]

- 13. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Multi-Faceted Strategy for Elucidating the Mechanism of Action of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

A Technical Guide for Drug Discovery Professionals

Foreword: Beyond the Structure - A Quest for Mechanism

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. The true challenge lies in understanding how it works. The mechanism of action (MoA) is the cornerstone upon which a compound's therapeutic potential is built, dictating its efficacy, safety profile, and potential for future development. This guide focuses on a promising, yet uncharacterized molecule: Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate .

This document eschews a one-size-fits-all template. Instead, it presents a dynamic, integrated strategy tailored to dissecting the MoA of this specific compound. We will navigate a logical progression from rapid, cost-effective computational predictions to rigorous experimental validation, demonstrating how each stage informs and refines the next. As senior application scientists, our goal is not just to provide a protocol, but to instill a strategic mindset—explaining the causal logic behind each methodological choice to ensure a robust and self-validating investigation.

Section 1: Molecular Scaffolding and Initial Assessment

Before embarking on complex biological assays, a thorough analysis of the molecule's constituent parts is essential. This compound is comprised of two key moieties: a β-keto ester core and a 2,6-dimethoxyphenyl substituent.

-

The β-Keto Ester Core: This functional group is a versatile building block in organic synthesis and a known pharmacophore.[1][2] Its acidic α-hydrogen and dual carbonyl groups allow it to act as both a hydrogen bond donor and acceptor, and as a nucleophile via its enolate form, making it a prime candidate for interaction with enzymatic active sites.[3][4]

-

The 2,6-Dimethoxyphenyl Group: The methoxy groups at positions 2 and 6 are electron-donating and can significantly influence the molecule's conformation and electronic distribution. This substitution pattern is found in various biologically active compounds, including those with antioxidant and enzyme-inhibitory properties.[5][6][7] For instance, derivatives of 2,6-dimethoxybenzoyl compounds have been investigated as chitin synthesis inhibitors.[8] This structural feature provides initial clues, pointing us toward potential anti-inflammatory, antioxidant, or metabolic enzyme-modulating activities.

This initial structural deconstruction forms the basis of our first phase: generating educated hypotheses through computational modeling.

Section 2: In Silico Investigation - Building the Mechanistic Hypothesis

Computational, or in silico, methods provide a powerful, resource-efficient platform to sift through vast biological space and generate testable hypotheses about a compound's MoA.[9][10] This phase is not about finding definitive answers but about intelligently narrowing the field of potential targets for experimental validation.[11]

Our computational workflow is designed as a funnel, starting broad and progressively focusing on the most probable interactions.

Caption: In Silico Workflow for Target Hypothesis Generation.

Protocol 1: Ligand-Based Target Prediction

-

Causality: The fundamental principle is "guilt by association": molecules with similar structures often interact with the same biological targets.[12] This is the fastest method for generating a broad list of potential protein families.

-

Methodology:

-

Generate a 2D structure (SMILES format) of this compound.

-

Submit the structure to publicly available web servers such as SwissTargetPrediction, ChEMBL, and PubChem to identify known bioactive compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85).

-

Compile and cross-reference the known targets of these similar compounds.

-

Analyze the resulting list for over-represented protein classes (e.g., kinases, proteases, nuclear receptors) to identify the most probable target families.

-

Protocol 2: Structure-Based Reverse Docking

-

Causality: This method moves from similarity to physical plausibility. By computationally "placing" our compound into the binding sites of thousands of proteins, we can predict binding affinity and identify potential direct interactions.[11][13] This is known as reverse virtual screening.[11]

-

Methodology:

-

Generate a low-energy 3D conformer of the compound.

-

Utilize a curated database of protein crystal structures (e.g., PDB).

-

Employ docking software (e.g., AutoDock, Schrödinger Maestro) to systematically dock the compound against the binding pockets of this protein library.

-

Rank the proteins based on the predicted binding energy (docking score). A lower, more negative score suggests a more favorable interaction.

-

Manually inspect the top-scoring poses to ensure the interactions (e.g., hydrogen bonds, hydrophobic contacts) are chemically sensible.

-

Data Synthesis: From Raw Data to Actionable Hypothesis

The outputs from these computational screens must be synthesized into a coherent picture.

| In Silico Prediction Summary (Hypothetical Data) | | :--- | :--- | :--- | :--- | | Predicted Target | Prediction Method | Docking Score (kcal/mol) | Associated Pathway/Function | | Cyclooxygenase-2 (COX-2) | Ligand-Based & Docking | -9.2 | Inflammation, Prostaglandin Synthesis | | p38 MAP Kinase | Docking | -8.8 | Stress Response, Cytokine Release | | Carbonic Anhydrase IX | Docking | -8.5 | pH Regulation, Hypoxia Response | | Quorum Sensing LuxR-type Protein | Ligand-Based | N/A | Bacterial Communication | | Tubulin (Colchicine Site) | Docking | -7.9 | Cytoskeleton, Mitosis |

This table, combining results from multiple methods, presents a prioritized list of targets. The convergence of ligand-based and structure-based methods on a single target, like COX-2, significantly increases confidence in that hypothesis. Based on this, our primary hypothesis could be: "this compound exerts its biological effect by directly inhibiting pro-inflammatory enzymes, potentially COX-2 or p38 MAPK."

Section 3: Experimental Validation - From Hypothesis to Evidence

No computational prediction is valid until proven in the laboratory.[14] This phase uses the in silico hypotheses to guide targeted, efficient experiments, creating a self-validating loop where predictions are systematically tested and refined.

Caption: Hypothesized Anti-inflammatory Signaling Pathway.

Conclusion: A Synthesis of Evidence

The elucidation of a compound's mechanism of action is not a linear process but an iterative cycle of prediction, testing, and refinement. By integrating computational chemistry, targeted biochemical assays, and unbiased systems biology, we construct a multi-layered body of evidence. This approach transforms the investigation of this compound from a speculative exercise into a rigorous, data-driven scientific inquiry. The ultimate goal is to build a compelling narrative, grounded in verifiable data, that precisely defines the compound's interaction with biological systems, paving the way for its potential translation into a novel therapeutic agent.

References

-

Rask-Andersen, M., et al. (2014). Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. PubMed. [Link]

-

Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. AMiner. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Creative Biolabs. In Silico Target Prediction. Creative Biolabs. [Link]

-

Wang, Y., et al. (2023). Network Pharmacology and Experimental Validation to Explore That Celas. Drug Design, Development and Therapy. [Link]

-

Karaman, B., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

Pérez-Pérez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

-

Wang, Y., et al. (2024). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. PubMed Central. [Link]

-

Kaur, H., et al. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny). Research Trend. [Link]

-

Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). [Link]

-

Benetti, S., et al. (2018). Mastering β-keto esters. ResearchGate. [Link]

-

Li, R., et al. (2021). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. PubMed Central. [Link]

-

Adelakun, O. E., et al. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. ResearchGate. [Link]

-

Ozoe, Y., et al. (2014). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. National Institutes of Health (NIH). [Link]

-

Benetti, S., et al. (2000). Mastering .beta.-Keto Esters. ACS Publications. [Link]

-

JoVE. (2024). Esters to β-Ketoesters: Claisen Condensation Mechanism. Journal of Visualized Experiments (JoVE). [Link]

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. [Link]

-

AK Lectures. (2024). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 4. aklectures.com [aklectures.com]

- 5. researchgate.net [researchgate.net]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the In Silico Screening of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate Derivatives for Novel Drug Discovery

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, offering a rapid and resource-efficient alternative to traditional high-throughput screening. This guide provides a comprehensive, in-depth walkthrough of a robust in silico screening workflow tailored for the identification of novel therapeutic agents derived from the Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate scaffold. We will dissect the strategic rationale behind each phase of the process, from initial target selection and ligand library design to advanced molecular docking, pharmacophore-based screening, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. By grounding our methodology in established principles and leveraging powerful open-access computational tools, this whitepaper serves as a practical blueprint for researchers, scientists, and drug development professionals seeking to accelerate the discovery of promising lead compounds.

Introduction: The Scientific Rationale

The journey of drug discovery is a complex and costly endeavor, where the early identification of viable hit compounds is critical to success.[1][2] In silico or computer-aided drug design (CADD) has emerged as an indispensable strategy to de-risk and expedite this process.[3][4][5] This guide focuses on a specific chemical class, β-keto esters, which are recognized for their versatile biological activities, including potential antibacterial and anticancer properties.[6][7][8]

1.1 The Therapeutic Potential of the β-Keto Ester Scaffold

The β-keto ester moiety is a privileged structure in medicinal chemistry. Its unique electronic and steric properties allow it to participate in a variety of non-covalent interactions within protein binding pockets, making it an excellent starting point for inhibitor design.[9] Recent studies have explored β-keto ester analogues as potential quorum-sensing inhibitors, highlighting their promise in combating bacterial resistance.[6][7]

1.2 The Core Compound: this compound

Our core scaffold features a central β-keto ester functional group attached to a 2,6-dimethoxyphenyl ring. The strategic placement of two methoxy groups at the ortho positions of the phenyl ring is a key design choice. This substitution introduces significant steric hindrance, which can lock the phenyl ring into a specific conformation relative to the keto-ester chain. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, the dimethoxyphenyl group itself is found in numerous bioactive compounds and is known to contribute to antioxidant and antimicrobial activities.[10][11][12][13]

1.3 The Power of In Silico Screening

By employing a virtual screening cascade, we can computationally evaluate thousands or even millions of derivative compounds against a chosen biological target. This approach allows us to prioritize a small number of high-potential candidates for synthesis and in vitro testing, dramatically saving time and resources compared to traditional methods.[1]

Foundational Strategy: Target Selection and Preparation

A successful virtual screening campaign begins with a well-defined biological hypothesis. The choice of a protein target is the most critical decision and should be based on a thorough understanding of the disease pathology.

2.1 Hypothesis-Driven Target Selection: Aldose Reductase (ALR2)

For the purpose of this guide, we will select Aldose Reductase (ALR2) as our therapeutic target. ALR2 is a key enzyme in the polyol pathway, which becomes overactive under hyperglycemic conditions.[14] By converting excess glucose to sorbitol, its activity leads to osmotic stress and is strongly implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy.[15][16][17] Therefore, inhibiting ALR2 is a well-validated strategy for mitigating diabetic complications, making it an excellent target for our screening campaign.[18]

2.2 Protein Structure Preparation: The Self-Validating System

The principle of a self-validating protocol begins here. The quality of the target protein's 3D structure is paramount for accurate docking.

Protocol: